An In-depth Technical Guide to 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Synthesis, Characterization, and Pharmacological Outlook
An In-depth Technical Guide to 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Synthesis, Characterization, and Pharmacological Outlook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established chemical principles and data from closely related analogs to propose synthetic routes, predict physicochemical properties, and discuss its potential pharmacological relevance.
Chemical Structure and Properties
8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a structurally unique molecule featuring a seven-membered oxepine ring fused to a dichlorinated benzene ring, with an amine functional group at the 5-position. The presence and positions of the chlorine atoms on the aromatic ring are anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Table 1: Predicted Physicochemical Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁Cl₂NO |
| Molecular Weight | 232.11 g/mol |
| CAS Number | 1152598-46-3[1] |
| EC Number | 852-751-6[1] |
| Predicted LogP | 2.8 - 3.5 |
| Predicted pKa (amine) | 8.5 - 9.5 |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be envisioned starting from a suitable dichlorinated phenol, proceeding through the formation of the key intermediate, 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, followed by reductive amination.
Caption: Proposed synthetic workflow for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Synthesis of the Precursor: 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
The synthesis of the key ketone intermediate can be achieved through a multi-step process commencing with a dichlorinated phenol. The selection of the starting phenol is critical to ensure the desired 8,9-dichloro substitution pattern on the final benzoxepine ring.
Step 1: Synthesis of a Dichlorinated Phenol
The synthesis of appropriately substituted dichlorophenols can be achieved through various established methods, such as the direct chlorination of phenols.[2][3][4] The regioselectivity of the chlorination can be controlled by the choice of chlorinating agent and reaction conditions.
Step 2: Formation of the Benzoxepinone Ring
A common strategy for the construction of the tetrahydro-1-benzoxepin-5-one scaffold involves an intramolecular cyclization. This can be achieved through a Friedel-Crafts acylation of a dichlorinated phenoxypropanoic acid derivative.
Experimental Protocol (Proposed): Intramolecular Cyclization
-
To a stirred solution of the dichlorinated phenoxypropanoic acid (1 equivalent) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
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Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Reductive Amination to Yield the Target Amine
The final step in the proposed synthesis is the conversion of the ketone to the primary amine via reductive amination. This method is widely used for the formation of amines from carbonyl compounds.[5][6][7]
Experimental Protocol (Proposed): Reductive Amination
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Dissolve 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 5-10 equivalents).
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To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The choice of reducing agent is crucial, especially when dealing with sterically hindered ketones.[8][9]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the addition of water.
-
Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel to yield 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. The following are predicted spectral characteristics based on the proposed structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of the target compound are expected to exhibit characteristic signals for the aromatic, oxepine ring, and amine protons and carbons. The dichlorination pattern will influence the chemical shifts and coupling constants of the aromatic protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 7.5 (singlets or doublets) | 125 - 135 |
| C-Cl (Aromatic) | - | 128 - 140 |
| C-O (Aromatic) | - | 150 - 160 |
| O-CH₂ | 4.0 - 4.5 (multiplet) | 65 - 75 |
| CH₂ (aliphatic) | 1.8 - 2.5 (multiplets) | 25 - 40 |
| CH-NH₂ | 3.5 - 4.0 (multiplet) | 50 - 60 |
| NH₂ | 1.5 - 3.0 (broad singlet) | - |
Mass Spectrometry
The mass spectrum of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 6:9:1, respectively.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1050 - 1250 |
| C-Cl stretch | 600 - 800 |
Potential Pharmacological Significance and Future Directions
While no specific biological activity has been reported for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, the benzoxepine scaffold is present in a number of pharmacologically active compounds.[10] Derivatives of this heterocyclic system have shown a range of biological activities, including anti-inflammatory and CNS-related effects.[11]
The introduction of chlorine atoms into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties. Dichlorination, as in the target molecule, can enhance membrane permeability, increase metabolic stability, and influence receptor binding affinity. Studies on related dichlorinated dibenzo[b,e]oxepines have shown that the chlorine substitution pattern can modulate selectivity for various G-protein coupled receptors, such as histamine and serotonin receptors.[12]
Potential Areas for Investigation:
-
CNS Activity: Given the structural similarities to known CNS-active compounds, this molecule could be screened for activity at various neurotransmitter receptors.
-
Anti-inflammatory Properties: The benzoxepine core has been associated with anti-inflammatory effects, warranting investigation in relevant assays.
-
Enzyme Inhibition: The structural features may lend themselves to interactions with various enzyme active sites.
Future research should focus on the successful synthesis and purification of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a systematic pharmacological evaluation, including in vitro screening against a panel of relevant biological targets and in vivo studies to assess its pharmacokinetic profile and efficacy, would be crucial to unlock its therapeutic potential.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
